molecular formula C9H7FN2O B1440592 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole CAS No. 196301-98-1

3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole

Cat. No. B1440592
CAS RN: 196301-98-1
M. Wt: 178.16 g/mol
InChI Key: VXNKMOCSLKMDHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of conventional heating as well as microwave irradiation techniques . A rational approach was adopted for the synthesis of related compounds .


Molecular Structure Analysis

The molecular structure of similar compounds has been successfully synthesized and crystallized in various crystal systems . The unit cell dimensions, molecular geometry parameters, and chemical shifts of these compounds were obtained and further optimized by density functional theory (DFT) using B3LYP/6-311G++(d, p) basis set in the ground state .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were characterized by 1H and 13C Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopic methods . The molecular formula of a similar compound is C9H9FO2 with an average mass of 168.165 Da and a Monoisotopic mass of 168.058655 Da .

Scientific Research Applications

1. Luminescent Properties and Organic Light-Emitting Diodes (OLEDs) Application

The 1,3,4-oxadiazole derivatives, such as 2-methyl-5-(penta(9-carbazolyl)phenyl)-1,3,4-oxadiazole, exhibit properties useful in Organic Light-Emitting Diodes (OLEDs). These compounds show blue-shifted fluorescence and high external quantum efficiency (EQE) values, making them suitable for application in OLEDs with reduced efficiency rolloff at high current densities (Cooper et al., 2022).

2. Antimicrobial Activities

Some 1,3,4-oxadiazole derivatives, including 2,4-dichloro-5-fluorophenyl containing oxadiazoles, have been studied for their antimicrobial properties. Certain compounds within this group have shown very good antimicrobial activity, including bactericidal and fungicidal activities (Karthikeyan et al., 2008).

3. Insecticidal Properties

The synthesis and insecticidal activities of novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles have been investigated. These compounds demonstrated considerable insecticidal activities against armyworms, highlighting their potential use in pest control (Shi et al., 2000).

4. Liquid Crystalline Properties

Certain 1,3,4-oxadiazole-based compounds, including those with 4-fluorophenyl groups, have been studied for their liquid crystalline properties. These studies have revealed that these compounds can exhibit various mesophases, such as nematic or smectic A phases, which are important for applications in liquid crystal displays and related technologies (Zhu et al., 2009).

5. Fluorinated Polymer Applications

Fluorinated poly(1,3,4-oxadiazole-ether-imide)s, including those with 4-fluorophenyl groups, have been synthesized and characterized. These polymers exhibit high thermal stability, glass transition temperatures, and solubility in various organic solvents. They also show blue fluorescence, making them potential candidates for use in high-performance materials and optoelectronic devices (Hamciuc et al., 2005).

Safety and Hazards

Similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3-(4-fluorophenyl)-5-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c1-6-11-9(12-13-6)7-2-4-8(10)5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNKMOCSLKMDHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682049
Record name 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole

CAS RN

196301-98-1
Record name 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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